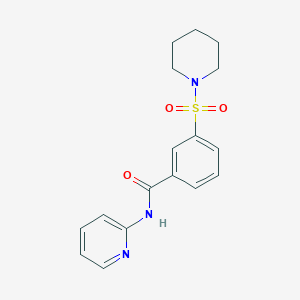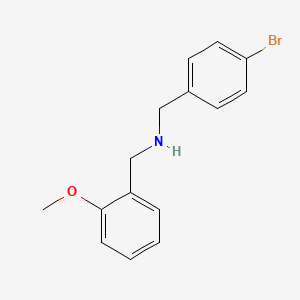![molecular formula C21H27FN2O3 B5681679 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, also known as EF-5, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. This compound is classified as a hypoxia-activated prodrug, meaning that it is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues.
Mecanismo De Acción
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is activated specifically in areas of low oxygen concentration, which are commonly found in tumor tissues. Once activated, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one forms a cytotoxic metabolite that can cause DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been shown to selectively target hypoxic areas in tumors, which can help improve the efficacy of radiation therapy and chemotherapy. It has also been shown to have minimal toxicity in normal tissues, making it a promising candidate for use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has several advantages for use in lab experiments, including its ability to selectively target hypoxic areas in tumors and its minimal toxicity in normal tissues. However, 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one is a complex compound that requires specialized equipment and expertise for synthesis and analysis.
Direcciones Futuras
There are several potential future directions for research on 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one, including:
1. Further studies on the efficacy of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with radiation therapy and chemotherapy for various types of cancer.
2. Development of new imaging techniques to better visualize hypoxic areas in tumors and guide treatment decisions.
3. Investigation of the potential use of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one in combination with other hypoxia-activated prodrugs for cancer treatment.
4. Development of more efficient synthesis methods for 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one to improve its accessibility for research and clinical use.
5. Further studies on the mechanism of action of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one and its metabolites to better understand its potential for cancer treatment.
Métodos De Síntesis
The synthesis of 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one involves several steps, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form 4-(4-fluorophenyl)-4-oxobutanal. This intermediate is then reacted with 2,9-diazaspiro[5.5]undecan-3-one to form 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one.
Aplicaciones Científicas De Investigación
2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has been extensively studied for its potential use in cancer treatment. Its ability to selectively target hypoxic areas in tumors makes it a promising candidate for use in combination with radiation therapy and chemotherapy. 2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one has also been studied for its potential use in imaging hypoxic areas in tumors, which can help guide treatment decisions.
Propiedades
IUPAC Name |
1-(2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecan-9-yl)-4-(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3/c1-2-23-15-21(10-9-20(23)27)11-13-24(14-12-21)19(26)8-7-18(25)16-3-5-17(22)6-4-16/h3-6H,2,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHRUCOCXKCJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC1=O)CCN(CC2)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(diethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5681606.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)


![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)

![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)